molecular formula C8H11NOS B13165910 4-Amino-1-(thiophen-3-yl)butan-2-one

4-Amino-1-(thiophen-3-yl)butan-2-one

Cat. No.: B13165910
M. Wt: 169.25 g/mol
InChI Key: QYQGTJWIBSJUOV-UHFFFAOYSA-N
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Description

4-Amino-1-(thiophen-3-yl)butan-2-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(thiophen-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Amino-1-(thiophen-3-yl)butan-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(thiophen-3-yl)butan-2-one is unique due to its specific substitution pattern on the thiophene ring, which can lead to distinct biological and chemical properties

Biological Activity

4-Amino-1-(thiophen-3-yl)butan-2-one is a compound of growing interest in medicinal chemistry due to its unique structural features, including an amino group and a thiophene ring. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including synthesis methods, mechanisms of action, and specific biological assays.

This compound can be synthesized through several chemical pathways. The compound features a carbonyl group and an amino group that enhance its reactivity. Key reactions include:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The thiophene ring can engage in π-π interactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions may influence enzyme activity and receptor binding, modulating various biological pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Compound NameBiological ActivityAssay TypeMIC (µg/mL)
This compoundAntimicrobialBroth microdilution50
GentamicinPositive ControlBroth microdilution10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as A549 (lung cancer) revealed that it significantly reduces cell viability. The structure–activity relationship (SAR) suggests that modifications to the thiophene ring can enhance its cytotoxic effects:

Compound ModificationCell LineViability Reduction (%)
UnmodifiedA54966
Thiophene substitutionA54961

These results indicate that structural variations can lead to improved anticancer efficacy .

Case Studies

Several studies have explored the biological potential of thiophene derivatives similar to this compound:

  • Antimicrobial Study : A comparative analysis showed that thiophene derivatives with amino substitutions exhibited enhanced antimicrobial activity compared to their non-amino counterparts.
  • Cytotoxicity Assays : In a study involving various cancer cell lines, compounds with similar structures were found to induce apoptosis through caspase activation pathways, suggesting a potential therapeutic mechanism for this compound.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-1-thiophen-3-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2

InChI Key

QYQGTJWIBSJUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(=O)CCN

Origin of Product

United States

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